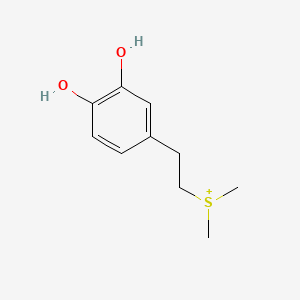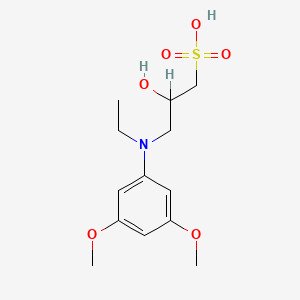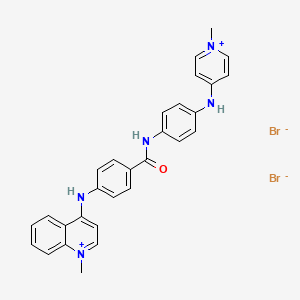
2,3,6,7-Tetrachlorobiphenylene
Descripción general
Descripción
2,3,6,7-Tetrachlorobiphenylene (TCB) is a polychlorinated biphenyl (PCB) that is primarily used as a chemical intermediate to produce various organic compounds. It has a molecular formula of C12H4Cl4 , an average mass of 289.972 Da, and a monoisotopic mass of 287.906708 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of two benzene rings (biphenyl) with four chlorine atoms attached at the 2,3,6,7 positions . The presence of these chlorine atoms significantly influences the properties of the compound.
Physical and Chemical Properties Analysis
This compound has a molecular formula of C12H4Cl4, an average mass of 289.972 Da, and a monoisotopic mass of 287.906708 Da . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A study by Barnhart et al. (1987) involved the isolation of a tetrachlorobiphenylene, specifically 2,3,6,7-tetrachloro-biphenylene, from a reaction mixture. The structural assignment of this compound was based on synthesis route data, gas chromatography/mass spectrometry, and nuclear magnetic resonance longitudinal relaxation studies. This research is significant in understanding the chemical properties and synthesis pathways of chlorinated biphenylenes (Barnhart et al., 1987).
Chemical Analysis and Environmental Study
The same study by Barnhart et al. also explored the UV photolysis of octachlorobiphenylene to produce a mixture of chlorinated biphenylenes, providing standards for assessing the retention times of biphenylenes relative to polychlorinated dibenzo-p-dioxins and dibenzofurans. This work contributes to the environmental analysis of chlorinated compounds, particularly in understanding their behavior and presence in human adipose tissue (Barnhart et al., 1987).
Metabolic Fate and Dechlorination Study
Van Dort and Bedard (1991) investigated the metabolic fate of a polychlorinated biphenyl congener, specifically 2,3,5,6-tetrachlorobiphenyl. Their research demonstrated the capability of anaerobic microorganisms to dechlorinate this compound, shedding light on the biodegradation pathways of polychlorinated biphenyls and their potential environmental impact (Van Dort & Bedard, 1991).
Analytical Chemistry and Partition Coefficients
Burkhard and Kuehl (1986) conducted a study determining the N-octanol/water partition coefficients (Kow's) for various tetrachlorinated planar molecules, including 2,3,6,7-tetrachlorobiphenylene. This research is crucial for understanding the solubility and environmental distribution of these compounds (Burkhard & Kuehl, 1986).
Ah Receptor Agonist Activities
Khan et al. (2006) studied the aryl hydrocarbon receptor (AhR) agonist activities of various chlorinated biphenylenes, including this compound. Their findings contribute to the understanding of the toxicological impact of these compounds, especially in relation to their interaction with the Ah receptor in breast cancer cells (Khan et al., 2006).
Propiedades
IUPAC Name |
2,3,6,7-tetrachlorobiphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4/c13-9-1-5-6(2-10(9)14)8-4-12(16)11(15)3-7(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCSOSVVVSBRCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C3=CC(=C(C=C23)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221133 | |
| Record name | Biphenylene, 2,3,6,7-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7090-41-7 | |
| Record name | 2,3,6,7-Tetrachlorobiphenylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007090417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biphenylene, 2,3,6,7-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone](/img/structure/B1210471.png)


![Acido ursulcolico [Italian]](/img/structure/B1210475.png)
![3-(2,9-Dimethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B1210476.png)



![5-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-(1-naphthalenylmethyl)-4-oxazolecarbonitrile](/img/structure/B1210486.png)
![2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B1210488.png)
